Diosmetin exhibits strong antioxidant and anti-inflammatory properties. Studies suggest it can scavenge free radicals, reducing oxidative stress linked to various chronic diseases []. Additionally, it might downregulate the production of inflammatory mediators, potentially offering benefits in inflammatory conditions [].
Research suggests Diosmetin might possess neuroprotective properties. Studies indicate it can protect brain cells from damage caused by oxidative stress and inflammation, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's [, ].
Scientific investigations are exploring Diosmetin's potential applications in various health areas. These include:
Diosmetin is a naturally occurring flavonoid, specifically an O-methylated flavone, identified as the aglycone of diosmin. Its chemical formula is , and it is commonly found in citrus fruits. Diosmetin is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, estrogenic, and anti-inflammatory activities. It functions as a weak agonist of the TrkB receptor, which plays a role in neuronal survival and differentiation .
The mechanism of action for diosmetin's various effects is under investigation. Here are some potential pathways:
Diosmetin's biological activities are extensive:
Diosmetin can be synthesized through several methods:
Diosmetin has various applications across different fields:
Diosmetin has been studied for its interactions with various biological systems:
Diosmetin shares structural similarities with several other flavonoids. Here are some comparable compounds:
Compound | Structure Similarity | Unique Features |
---|---|---|
Luteolin | 4'-methyl ether | More potent antioxidant activity |
Quercetin | Hydroxyflavonoid | Broader spectrum of biological activities |
Rutin | Glycoside of quercetin | Enhanced solubility and bioavailability |
Hesperidin | Glycoside of hesperetin | Known for cardiovascular benefits |
Diosmetin is unique due to its specific O-methylation at the 4' position, which influences its biological activities distinctively compared to these similar compounds. This modification enhances its ability to interact with specific receptors and enzymes while maintaining antioxidant properties .
Diosmetin, chemically identified as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one, was first isolated in 1925 from Scrophularia nodosa (figwort), a plant historically used in traditional medicine. The compound’s name derives from its structural relationship to diosmin, its glycosylated derivative, which was later identified as a major constituent in citrus fruits. The systematic IUPAC nomenclature reflects its flavone backbone with hydroxyl (-OH) and methoxy (-OCH₃) substitutions at positions 3', 5, 7, and 4'.
Key synonyms include:
Early studies focused on its isolation from Citrus species, where it exists as the aglycone of diosmin, a flavonoid glycoside. The structural elucidation in the mid-20th century confirmed its role as a methylated derivative of luteolin, distinguishing it from related flavones like apigenin and chrysoeriol.
Diosmetin is widely distributed across angiosperms, particularly in families renowned for secondary metabolite production. Its occurrence correlates with plant defense mechanisms and ecological adaptations.
In Citrus species, diosmetin accumulates in fruit peels and albedo tissues, often conjugated with rutinose to form diosmin. Lamiaceae species, such as thyme and sage, synthesize diosmetin in glandular trichomes, which are critical for herbivore deterrence.
Diosmetin contributes to plant survival through multifaceted biochemical roles:
As a flavone, diosmetin absorbs ultraviolet (UV) radiation (280–400 nm), protecting photosynthetic tissues from DNA damage and oxidative stress. Its conjugated π-electron system enables radical scavenging, neutralizing reactive oxygen species (ROS) like superoxide (O₂⁻) and hydroxyl (OH⁻) radicals. In Olea europaea, diosmetin mitigates photoinhibition by quenching singlet oxygen (¹O₂) in chloroplasts.
Diosmetin’s methoxy and hydroxyl groups enhance its antimicrobial properties. In Thymus vulgaris, it inhibits bacterial quorum sensing by interfering with Pseudomonas aeruginosa biofilm formation. Additionally, its bitterness deters herbivory in Citrus peels, reducing predation by insects and mammals.
Diosmetin biosynthesis involves three key enzymatic steps:
In transgenic Nicotiana benthamiana, heterologous expression of OMTs and glucosyltransferases enabled de novo diosmetin production, highlighting its metabolic flexibility.
Diosmetin contributes to flower pigmentation in Chrysanthemum morifolium, attracting pollinators through UV-absorbing floral patterns. It also modulates allelopathic interactions, inhibiting germination of competing plant species.
Diosmetin is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one [1] [2] [3]. The systematic IUPAC name is 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one [3] [4]. Alternative nomenclature includes 3',5,7-trihydroxy-4'-methoxyflavone and Luteolin 4'-methyl ether [1] [2] [5].
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₂O₆ [1] [4] [5] |
Molecular Weight | 300.27 g/mol [5] |
Exact Mass | 300.063388 Da [3] [4] |
Chemical Abstracts Service Number | 520-34-3 [1] [2] [5] |
InChI | InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3 [4] |
InChI Key | MBNGWHIJMBWFHU-UHFFFAOYSA-N [4] |
SMILES | COC1=CC=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(O)C=C3O [4] |
The molecular structure contains a flavone backbone with three hydroxyl groups positioned at carbons 3', 5, and 7, and one methoxy group at carbon 4' [6] [2] [4]. The compound belongs to the O-methylated flavone class and serves as the aglycone of the flavonoid glycoside diosmin [4].
Diosmetin exhibits no stereochemical complexity as it is classified as achiral [4]. The molecule contains no stereogenic centers, resulting in the absence of optical activity [4].
Stereochemical Parameter | Value |
---|---|
Stereochemistry | Achiral [4] |
Optical Activity | None [4] |
Defined Stereocenters | 0/0 [4] |
E/Z Centers | 0 [4] |
Molecular Charge | 0 [4] |
Due to the absence of chiral centers, asymmetric carbons, or geometric isomerism potential, diosmetin does not exhibit stereoisomerism [4] [7]. The planar aromatic structure and fixed double bond configurations within the flavone framework preclude the formation of configurational isomers [7] [8]. The compound maintains a rigid molecular geometry typical of flavone derivatives [9].
Diosmetin demonstrates characteristic ultraviolet-visible absorption properties consistent with flavone chromophore systems. The compound exhibits maximum absorption at 348 nanometers in methanol [5] and 345 nanometers in ethanol [10]. These absorption maxima correspond to the π→π* electronic transitions within the conjugated flavone system [11] [12].
Spectroscopic Property | Value |
---|---|
λmax (Methanol) | 348 nm [5] |
λmax (Ethanol) | 345 nm [10] |
Absorption Characteristics | Strong UV-B band absorption [12] |
The ultraviolet-visible spectrum shows typical flavone absorption patterns with intense bands in the ultraviolet region, reflecting the extended conjugation across the benzopyran ring system [11] [12].
Nuclear magnetic resonance spectroscopic characterization of diosmetin requires comprehensive one-dimensional and two-dimensional experiments for complete structural elucidation [13] [14] [15]. While specific experimental diosmetin nuclear magnetic resonance data was referenced in several studies [4] [13] [16], detailed chemical shift assignments require systematic spectroscopic investigation.
Based on structural analysis and comparison with related flavone compounds, diosmetin proton nuclear magnetic resonance chemical shifts are expected to fall within characteristic ranges for flavone derivatives [17] [18] [15]:
Proton Assignment | Expected Chemical Shift Range |
---|---|
Aromatic protons (H-6, H-8) | 6.2-6.8 ppm [18] |
Aromatic protons (H-2', H-5', H-6') | 6.8-7.5 ppm [18] |
Flavone H-3 | 6.8-7.0 ppm [18] |
Methoxy group (OCH₃) | 3.8-4.0 ppm [18] |
Hydroxyl protons | Variable (9-13 ppm) [18] |
The methoxy group chemical shift is particularly diagnostic, as methoxy carbons in flavonoids typically resonate around 55-57 parts per million in carbon-13 nuclear magnetic resonance spectra [17].
Carbon-13 nuclear magnetic resonance chemical shifts for diosmetin are expected to follow typical flavone patterns [16] [17]:
Carbon Assignment | Expected Chemical Shift Range |
---|---|
Carbonyl C-4 | 175-185 ppm [17] |
Aromatic carbons | 95-165 ppm [17] |
Methoxy carbon (OCH₃) | 55-57 ppm [17] |
C-2 (flavone) | 155-165 ppm [17] |
C-3 (flavone) | 103-107 ppm [17] |
Mass spectrometric analysis of diosmetin reveals characteristic fragmentation patterns consistent with flavone structures [19] [20]. The molecular ion peak appears at m/z 301 [M+H]⁺ in positive electrospray ionization mode [19].
Mass Spectrometric Data | Value |
---|---|
Molecular Ion [M+H]⁺ | 301.11 m/z [19] |
Base Peak Fragment | 286.0 m/z [19] |
Major Fragment Ions | 286.0471, 183.0295, 133.0296, 107.0144 [19] |
Collision Cross Section [M+H]⁺ | 163.33 Ų [1] |
Collision Cross Section [M+Na]⁺ | 180.91 Ų [1] |
The primary fragmentation pathway involves loss of a methyl radical (15 atomic mass units) from the molecular ion, generating the base peak at m/z 286 [19] [20]. Additional fragmentation includes losses characteristic of flavone structures, such as carbon monoxide elimination and retro-Diels-Alder reactions [20].
While comprehensive X-ray crystallographic analysis specifically for diosmetin was not found in the literature search, flavonoid crystal structures generally exhibit characteristic features [21]. Flavone compounds typically crystallize in various space groups depending on their substitution patterns and intermolecular hydrogen bonding networks [21].
X-ray crystallographic studies of flavonoids reveal that weak intermolecular forces, including hydrogen bonding, carbon-hydrogen...oxygen interactions, and π-π stacking interactions, play decisive roles in crystal packing [21]. For diosmetin, the multiple hydroxyl groups (at positions 3', 5, and 7) would be expected to participate in extensive hydrogen bonding networks within the crystal lattice [21].
Physical Property | Value |
---|---|
Melting Point | 260.0-264.0°C [5] |
Physical State | Crystalline solid [5] |
Crystal Appearance | White to light yellow to light orange powder or crystal [5] |
Polymorphism | Not extensively studied |
The biosynthesis of diosmetin fundamentally depends on the phenylpropanoid pathway, which serves as the primary metabolic route for generating the core flavonoid skeleton [3] [4]. This pathway represents a sophisticated series of enzymatic transformations that convert the aromatic amino acid phenylalanine into the diverse array of phenolic compounds that characterize plant secondary metabolism [5].
The phenylpropanoid pathway initiates with phenylalanine, which is derived from the shikimate pathway [6] [3]. Phenylalanine serves as the universal precursor for virtually all phenylpropanoid-derived compounds across plant species, with the notable exception of grasses, which may utilize tyrosine as an alternative starting point [7]. The shikimate pathway itself represents a crucial metabolic network that synthesizes aromatic amino acids from simple carbohydrate precursors through a series of seven enzymatic steps [6].
The entry point into phenylpropanoid metabolism occurs through the action of phenylalanine ammonia lyase (PAL), a key regulatory enzyme that catalyzes the non-oxidative deamination of phenylalanine to yield trans-cinnamic acid [3] [5]. This reaction represents the rate-limiting step in phenylpropanoid biosynthesis and is subject to extensive transcriptional and post-translational regulation [5]. PAL exhibits broad substrate specificity but demonstrates highest activity toward L-phenylalanine, producing trans-cinnamic acid as the primary product [7].
Following the initial deamination step, trans-cinnamic acid undergoes hydroxylation at the para position through the action of cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase [3] [5]. This enzymatic transformation produces 4-coumaric acid, which serves as the immediate precursor for activation to the corresponding CoA thioester [7]. The hydroxylation reaction requires molecular oxygen and NADPH as cofactors and represents the first oxygenation step in the pathway [5].
The formation of 4-coumaroyl-CoA occurs through the action of 4-coumarate:CoA ligase (4CL), an ATP-dependent enzyme that activates 4-coumaric acid by forming a high-energy thioester bond with coenzyme A [3] [4]. This activation step is essential for subsequent condensation reactions and represents a critical branch point in phenylpropanoid metabolism, as 4-coumaroyl-CoA serves as a precursor for multiple secondary metabolite pathways including lignin, flavonoids, and isoflavonoids [5] [7].
The transition from the general phenylpropanoid pathway to flavonoid-specific biosynthesis occurs through the action of chalcone synthase (CHS), a polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA [4] [8]. This reaction produces naringenin chalcone, the first compound committed specifically to flavonoid biosynthesis [9] [10]. CHS represents the most extensively studied enzyme in flavonoid biosynthesis and exhibits remarkable conservation across plant species while maintaining substrate specificity for 4-coumaroyl-CoA and malonyl-CoA [8].
The cyclization of naringenin chalcone to form the characteristic flavonoid ring structure occurs through chalcone isomerase (CHI), which catalyzes an intramolecular nucleophilic attack to generate the flavanone naringenin [4] [8]. This enzymatic transformation establishes the fundamental three-ring flavonoid scaffold consisting of two aromatic rings (A and B) connected by a heterocyclic C-ring [9]. CHI demonstrates stereospecificity, producing predominantly the (2S)-flavanone enantiomer that serves as the substrate for subsequent hydroxylation and oxidation reactions [8].
The conversion of flavanones to flavones, which represents a crucial step in diosmetin biosynthesis, occurs through the action of flavone synthase (FNS) enzymes [9] [11]. Two distinct types of FNS have been characterized: FNSI, which is a 2-oxoglutarate-dependent dioxygenase, and FNSII, which is a cytochrome P450-dependent monooxygenase [11] [8]. These enzymes catalyze the desaturation of the C-ring in flavanones, introducing a double bond between C-2 and C-3 to generate the conjugated system characteristic of flavones [9] [8].
The introduction of hydroxyl groups in the B-ring of flavones occurs through the action of flavonoid 3′-hydroxylase (F3′H), a cytochrome P450 enzyme that specifically hydroxylates the 3′ position of the B-ring [4] [9]. This enzymatic transformation converts apigenin to luteolin, providing the immediate precursor for diosmetin formation through subsequent methylation [9] [4]. F3′H exhibits strict regioselectivity for the 3′ position and requires NADPH and molecular oxygen as cofactors [9].
Enzyme | EC Number | Substrate | Product | Function in Pathway |
---|---|---|---|---|
Phenylalanine ammonia lyase (PAL) | EC 4.3.1.24 | Phenylalanine | Cinnamic acid | Entry point from aromatic amino acid [3] [5] |
Cinnamate 4-hydroxylase (C4H) | EC 1.14.14.91 | Cinnamic acid | 4-Coumaric acid | Hydroxylation of cinnamic acid [3] [5] |
4-Coumarate CoA ligase (4CL) | EC 6.2.1.12 | 4-Coumaric acid | 4-Coumaroyl-CoA | CoA activation of coumaric acid [3] [4] |
Chalcone synthase (CHS) | EC 2.3.1.74 | 4-Coumaroyl-CoA + 3 × Malonyl-CoA | Naringenin chalcone | Formation of chalcone backbone [4] [8] |
Chalcone isomerase (CHI) | EC 5.5.1.6 | Naringenin chalcone | Naringenin | Cyclization to flavanone [4] [8] |
Flavone synthase (FNS) | EC 1.14.20.6 | Naringenin | Apigenin | Conversion to flavone [9] [11] |
Flavonoid 3′-hydroxylase (F3′H) | EC 1.14.14.82 | Flavonoids | Luteolin | B-ring hydroxylation [9] [4] |
The phenylpropanoid pathway demonstrates remarkable complexity in its regulation, with multiple levels of control including transcriptional regulation, enzyme compartmentalization, and metabolic channeling [5]. The pathway exhibits tissue-specific expression patterns and responds dynamically to environmental stimuli, stress conditions, and developmental cues [3]. Understanding these regulatory mechanisms is essential for successful metabolic engineering approaches aimed at enhancing diosmetin production in heterologous systems [9] [10].
The formation of diosmetin from luteolin represents a critical methylation step that fundamentally alters the biological properties and stability of the flavonoid molecule [12] [13]. This transformation occurs through the action of specialized O-methyltransferases (OMTs) that exhibit specificity for the 4′ position of the B-ring in flavonoid substrates [14] [12]. The methylation reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor and produces S-adenosyl-L-homocysteine as a byproduct [13] [12].
Flavonoid 4′-O-methyltransferase enzymes represent a distinct subfamily of plant O-methyltransferases that demonstrate remarkable substrate specificity and regioselectivity [13] [12]. These enzymes belong to the class II small molecule O-methyltransferase family and typically function as monomeric proteins with molecular weights ranging from 35 to 45 kilodaltons [13]. The enzymatic mechanism involves the formation of a ternary complex between the enzyme, SAM, and the flavonoid substrate, followed by nucleophilic attack of the 4′-hydroxyl group on the activated methyl group of SAM [12] [15].
Several distinct 4′-O-methyltransferase enzymes have been characterized from various plant species, each exhibiting unique kinetic properties and substrate preferences [13] [12]. PaF4′OMT, isolated from Polygonum amplexicaule, demonstrates exceptionally high activity toward luteolin, efficiently converting it to diosmetin with minimal byproduct formation [4] [16]. This enzyme exhibits a Km value of approximately 15 μM for luteolin and demonstrates strict regioselectivity for the 4′ position, making it particularly valuable for metabolic engineering applications [4].
MpOMT4, derived from Mentha × piperita, represents another important 4′-O-methyltransferase that participates in the biosynthesis of methylated flavonoids in mint species [13] [17]. This enzyme demonstrates broader substrate specificity than PaF4′OMT, accepting various flavonol and flavone substrates while maintaining preference for 4′-methylation [13]. The enzyme exhibits optimal activity at pH 8.0 and requires Mg²⁺ ions for maximal catalytic efficiency [13].
SOMT2, characterized from Salvia officinalis, represents a versatile 4′-O-methyltransferase that accepts multiple flavonoid substrates including flavones, flavonols, and isoflavones [12] [17]. This enzyme demonstrates remarkable catalytic promiscuity, methylating not only the 4′ position but also exhibiting secondary activity toward other hydroxyl groups under specific conditions [12]. The broad substrate specificity of SOMT2 makes it useful for generating diverse methylated flavonoid products in biotechnological applications [17].
The Catharanthus roseus methyltransferases CreOMT1 and CreOMT4 have been extensively characterized for their role in alkaloid biosynthesis but also demonstrate activity toward flavonoid substrates [12] [18]. These enzymes exhibit lower catalytic efficiency toward luteolin compared to specialized flavonoid methyltransferases but provide insights into the evolutionary relationships between different OMT subfamilies [12]. CreOMT1 demonstrates Km values of approximately 50 μM for luteolin and produces diosmetin along with several minor methylated products [12].
CrOMT6, another enzyme from Catharanthus roseus, exhibits specific activity toward flavanone substrates, methylating hesperetin to produce homoeriodictyol [18] [16]. While not directly involved in diosmetin biosynthesis, this enzyme provides important insights into the substrate specificity determinants of flavonoid O-methyltransferases and the structural requirements for 4′-methylation activity [18].
Recent characterization of CyOMT2 from Corydalis yanhusuo has revealed a highly efficient 4′-O-methyltransferase with exceptional catalytic activity [18]. This enzyme demonstrates conversion rates exceeding 90% for various flavonoid substrates and exhibits dual specificity for both 4′- and 6-O-methylation depending on the substrate structure [18]. The high catalytic efficiency and broad substrate acceptance make CyOMT2 particularly attractive for biotechnological applications [18].
Enzyme | Source Organism | Substrate Specificity | Primary Product | Catalytic Efficiency |
---|---|---|---|---|
PaF4′OMT | Polygonum amplexicaule | Luteolin (high) | Diosmetin from luteolin | High for luteolin [4] [16] |
MpOMT4 | Mentha × piperita | Flavonol 4′-methylation | Isorhamnetin derivatives | Moderate [13] [17] |
SOMT2 | Salvia officinalis | Various flavonoids | Methylated flavonoids | Variable [12] [17] |
CreOMT1 | Catharanthus roseus | B-ring 4′-methylation | Various 4′-methylated flavonoids | Low to moderate [12] |
CreOMT4 | Catharanthus roseus | B-ring 4′-methylation | Various 4′-methylated flavonoids | Low to moderate [12] |
CrOMT6 | Catharanthus roseus | Flavanone 4′-methylation | Homoeriodictyol | Moderate [18] [16] |
CyOMT2 | Corydalis yanhusuo | 4′- and 6-O-methylation | Various methylated products | High (90.5% conversion) [18] |
The molecular mechanisms underlying substrate recognition and catalytic specificity in 4′-O-methyltransferases have been elucidated through structural and mutagenesis studies [13] [18]. Key amino acid residues in the active site contribute to substrate binding and position the 4′-hydroxyl group for optimal methylation [13]. Histidine residues typically serve as the catalytic base that deprotonates the substrate hydroxyl group, while aromatic residues provide π-π stacking interactions that position the flavonoid substrate correctly within the active site [13].
The regioselectivity of 4′-O-methyltransferases is determined by specific structural features of the enzyme active site that accommodate the B-ring of flavonoid substrates in a defined orientation [13] [18]. Mutations in key residues can alter substrate specificity and regioselectivity, providing opportunities for protein engineering to enhance enzyme performance for specific applications [18]. For example, site-directed mutagenesis studies on CyOMT2 have identified residues at positions 172, 306, 313, and 314 as critical for determining methylation specificity [18].
The catalytic mechanism of flavonoid 4′-O-methyltransferases follows an ordered sequential mechanism in which SAM binds first, followed by the flavonoid substrate [13] [12]. The methylation reaction proceeds through an SN2-type mechanism with inversion of configuration at the methyl carbon [13]. Product release occurs in the reverse order, with S-adenosyl-L-homocysteine departing first, followed by the methylated flavonoid product [12].
Kinetic analysis of 4′-O-methyltransferases reveals that these enzymes typically exhibit Michaelis-Menten kinetics with respect to both SAM and flavonoid substrates [13] [16]. However, some enzymes demonstrate substrate inhibition at high concentrations, particularly with respect to SAM [13]. The optimal pH for most 4′-O-methyltransferases ranges from 7.5 to 8.5, and the enzymes typically require divalent metal ions such as Mg²⁺ or Mn²⁺ for optimal activity [13] [12].
The physiological significance of 4′-O-methylation in plants extends beyond simple detoxification or storage functions [19] [15]. Methylated flavonoids often exhibit enhanced stability against oxidative degradation and may possess distinct biological activities compared to their non-methylated precursors [19]. The methylation pattern can influence the solubility, membrane permeability, and bioavailability of flavonoids, thereby affecting their physiological functions within the plant [15].
Recent advances in understanding the evolution and diversification of O-methyltransferases have revealed that 4′-specific enzymes likely arose through gene duplication events followed by functional divergence [17] [18]. Phylogenetic analysis indicates that flavonoid O-methyltransferases form distinct clades based on their regioselectivity, with 4′-OMTs clustering separately from 3′-OMTs and other methyltransferase subfamilies [17]. This evolutionary pattern suggests that substrate specificity evolved multiple times independently in different plant lineages [17].
The glycosylation of diosmetin represents a fundamental modification that significantly influences the compound's solubility, stability, bioavailability, and biological activity [20] [21]. Glycosylation reactions are catalyzed by glycosyltransferases that utilize activated sugar donors to attach carbohydrate moieties to specific hydroxyl groups on the flavonoid backbone [4] [20]. These modifications serve multiple physiological functions including enhancing water solubility, facilitating cellular transport, providing protection against enzymatic degradation, and modulating biological activity [20] [21].
The primary glycosylation pattern observed in diosmetin derivatives involves the attachment of glucose and rhamnose moieties to form complex glycosides [4] [20]. The most clinically significant derivative is diosmin, which consists of diosmetin with a rutinoside sugar attached at the 7-position [9] [4]. This disaccharide unit comprises glucose linked β-1,6 to rhamnose, creating a branched sugar structure that dramatically alters the physicochemical properties of the parent aglycone [4] [22].
The biosynthesis of diosmetin glycosides occurs through a sequential two-step process involving distinct glycosyltransferase activities [4] [20]. The initial step involves the attachment of glucose to the 7-hydroxyl group of diosmetin through the action of flavonoid 7-O-glucosyltransferases (F7GT) [4]. This reaction utilizes UDP-glucose as the sugar donor and produces diosmetin 7-O-glucoside as an intermediate product [4] [20]. The glucose attachment occurs with β-stereochemistry, establishing the glycosidic linkage that serves as the foundation for subsequent rhamnosylation [22].
CsUGT76F1, characterized from Citrus sinensis, represents the primary 7-O-glucosyltransferase involved in diosmetin glycosylation in citrus species [4]. This enzyme demonstrates broad substrate specificity, accepting various flavonoid aglycones including hesperitin, naringenin, quercetin, and kaempferol in addition to diosmetin [4]. The enzyme exhibits optimal activity at pH 8.0 and requires UDP-glucose as the exclusive sugar donor [4]. Kinetic analysis reveals a Km value of approximately 25 μM for diosmetin and 150 μM for UDP-glucose [4].
CiUGT11 (UGT88B3), isolated from Chrysanthemum indicum, represents another important 7-O-glucosyltransferase with high activity toward diosmetin [4]. This enzyme demonstrates exceptional substrate promiscuity, accepting a wide range of flavonoid substrates including apigenin, acacetin, luteolin, hesperitin, kaempferol, quercetin, and genistein [4]. The broad substrate specificity makes CiUGT11 particularly valuable for biotechnological applications requiring the production of diverse flavonoid glucosides [4].
The second step in diosmin biosynthesis involves the attachment of rhamnose to the 6-position of the glucose moiety through the action of 1,6-rhamnosyltransferases (1,6RhaT) [4] [23]. These specialized enzymes utilize UDP-rhamnose as the sugar donor and demonstrate specific activity toward flavonoid 7-O-glucosides [4]. The rhamnosylation reaction produces the characteristic rutinoside disaccharide that defines diosmin and related flavonoid rutinosides [23].
Cs1,6RhaT from Citrus sinensis represents the prototype 1,6-rhamnosyltransferase involved in flavonoid rutinoside biosynthesis [4] [23]. This enzyme demonstrates broad substrate acceptance toward various flavonoid 7-O-glucosides, including those derived from flavanones, flavones, flavonols, and anthocyanins [4]. The enzyme exhibits optimal activity at pH 7.5 and requires UDP-rhamnose as the specific sugar donor [4]. Kinetic studies reveal high affinity for diosmetin 7-O-glucoside with a Km value of approximately 15 μM [4].
CiRhaT enzymes from Chrysanthemum indicum have been characterized as efficient rhamnosyltransferases with high activity toward acacetin 7-O-glucoside and diosmetin 7-O-glucoside [4] [23]. Two variants, CiRhaT-GD4x and CiRhaT-AH2x, have been identified with slightly different substrate preferences and catalytic efficiencies [4]. These enzymes demonstrate remarkable conversion rates, with up to 87% of substrate converted to the corresponding rutinoside under optimal conditions [4].
Enzyme | Source | Substrate | Product | Type of Modification |
---|---|---|---|---|
CsUGT76F1 | Citrus sinensis | Diosmetin | Diosmetin 7-O-glucoside | 7-O-glucosylation [4] |
CiUGT11 (UGT88B3) | Chrysanthemum indicum | Diosmetin | Diosmetin 7-O-glucoside | 7-O-glucosylation [4] |
Cs1,6RhaT | Citrus sinensis | Diosmetin 7-O-glucoside | Diosmin (diosmetin 7-O-rutinoside) | 1,6-rhamnosylation [4] [23] |
CiRhaT-GD4x | Chrysanthemum indicum | Diosmetin 7-O-glucoside | Diosmin | 1,6-rhamnosylation [4] |
CiRhaT-AH2x | Chrysanthemum indicum | Diosmetin 7-O-glucoside | Diosmin | 1,6-rhamnosylation [4] |
UGT1A1 | Human liver | Diosmetin | Diosmetin-3′-glucuronide | Glucuronidation [20] [24] |
UGT1A6 | Human liver | Diosmetin | Diosmetin-7-glucuronide | Glucuronidation [20] [24] |
UGT1A9 | Human liver | Diosmetin | Diosmetin-7-glucuronide/3′-glucuronide | Glucuronidation [20] [24] |
Beyond the canonical glucose and rhamnose modifications, diosmetin undergoes extensive glucuronidation in mammalian systems, representing a major phase II detoxification pathway [20] [21]. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) that attach glucuronic acid to various hydroxyl groups on the flavonoid structure [20] [24]. The glucuronidation pattern of diosmetin is complex, with multiple UGT isoforms contributing to the formation of distinct glucuronide conjugates [20] [24].
Human liver microsomes convert diosmetin to two primary glucuronide metabolites: diosmetin-7-glucuronide and diosmetin-3′-glucuronide [20] [24]. The 3′-glucuronidation pathway represents the preferred route, with formation rates approximately 48 times higher than 7-glucuronidation [20]. This regioselectivity reflects the higher reactivity of the 3′-hydroxyl group and the specific substrate binding preferences of the involved UGT enzymes [20].
UGT1A1, UGT1A6, and UGT1A9 represent the primary human enzymes responsible for diosmetin glucuronidation [20] [24]. UGT1A9 demonstrates the highest activity toward diosmetin, efficiently catalyzing both 7- and 3′-glucuronidation with preference for the 3′ position [20]. UGT1A6 exhibits specific activity toward 7-glucuronidation, while UGT1A1 preferentially catalyzes 3′-glucuronidation [20] [24]. The differential substrate specificities of these enzymes contribute to the complex glucuronidation pattern observed in human metabolism [24].
The kinetic properties of diosmetin glucuronidation reveal distinct patterns for different positions [20]. The 3′-glucuronidation follows classical Michaelis-Menten kinetics with a Km value of 0.19 μM and intrinsic clearance of 6.25 mL/min/mg protein [20]. In contrast, 7-glucuronidation exhibits substrate inhibition kinetics with a higher Km value of 4.66 μM and lower intrinsic clearance of 0.13 mL/min/mg protein [20]. These kinetic differences reflect the distinct binding modes and catalytic mechanisms involved in regioselective glucuronidation [20].
The formation of diglucuronide conjugates represents an additional complexity in diosmetin metabolism [21]. Studies in rats have identified diosmetin-7,3′-diglucuronide as a major circulating metabolite following oral administration [21]. This diconjugate forms through sequential glucuronidation reactions and represents the predominant form of diosmetin in plasma and urine [21]. The diglucuronide exhibits enhanced water solubility and altered pharmacokinetic properties compared to the parent compound [21].
The biological significance of diosmetin glycosylation extends beyond simple detoxification functions [20] [25]. Glycosylated derivatives often exhibit distinct biological activities and may serve as storage forms that can be activated through enzymatic hydrolysis [25]. Bacterial β-glucosidases and α-rhamnosidases in the human gut microbiome can cleave glycosidic bonds, releasing the aglycone for absorption and systemic circulation [25] [26].
Escherichia species isolated from human intestinal flora demonstrate significant capacity for metabolizing diosmetin 7-O-glucoside [25] [26]. These bacteria produce β-glucosidase enzymes that efficiently hydrolyze the glucosidic bond, converting the glycoside to free diosmetin [25]. Secondary metabolic transformations include dehydroxylation, methylation, and acetylation reactions that generate diverse metabolites with potentially distinct biological activities [25].
The structural diversity of diosmetin glycosides is further enhanced by the occurrence of alternative glycosylation patterns in different plant species [27] [28]. Some plants produce 3′-glucosides, 5-glucosides, or complex oligosaccharide conjugates that exhibit unique solubility and stability characteristics [27]. These structural variations contribute to the chemical diversity of flavonoid glycosides and provide opportunities for developing novel bioactive compounds through metabolic engineering [28].
Recent advances in glycosyltransferase engineering have enabled the production of non-natural diosmetin glycosides with enhanced properties [29]. Site-directed mutagenesis and protein evolution approaches have been used to alter the regioselectivity and sugar donor specificity of glycosyltransferases, enabling the production of novel glycoside derivatives [29]. These engineered enzymes provide powerful tools for synthesizing structurally diverse diosmetin glycosides for pharmaceutical and nutraceutical applications [29].
The development of efficient metabolic engineering strategies for diosmetin production represents a critical advancement in biotechnology, enabling sustainable and scalable synthesis of this valuable flavonoid compound [9] [10]. Metabolic engineering approaches leverage synthetic biology principles to reconstruct biosynthetic pathways in heterologous hosts, providing alternatives to traditional extraction methods and enabling the production of novel derivatives [30] [31].
The selection of appropriate host organisms represents a fundamental consideration in diosmetin metabolic engineering projects [9] [32]. Factors influencing host selection include the availability of genetic tools, metabolic capabilities, growth characteristics, and compatibility with flavonoid biosynthetic pathways [31] [33]. Multiple host systems have been successfully employed for diosmetin production, each offering distinct advantages and limitations [9] [10] [32].
Nicotiana benthamiana has emerged as an exceptionally effective plant host for diosmetin and diosmin production through transient expression systems [9] [10]. This host offers several advantages including rapid transformation, high protein expression levels, and the presence of endogenous flavonoid biosynthetic machinery [9]. The transient expression approach allows for rapid prototyping of pathway designs and optimization of enzyme combinations without the need for stable transformation [10].
The successful reconstruction of the complete diosmin biosynthetic pathway in Nicotiana benthamiana represents a landmark achievement in plant metabolic engineering [9] [10]. This system incorporates ten genes encoding enzymes from phenylalanine ammonia lyase through rhamnosyltransferase, enabling de novo production of diosmin from basic amino acid precursors [9]. The pathway is organized into three modular constructs: PC4 (containing PAL, C4H, 4CL, and CHS), CCFF (containing CHI, CHS, FNS, and F3′H), and MGR (containing F4′OMT, UGT, and RhaT) [9] [10].
The modular organization of the diosmin pathway in Nicotiana benthamiana demonstrates superior performance compared to individual gene expression approaches [9] [10]. The three-module system produces 61.9 nmol/g fresh weight of diosmin, representing a 1.7-fold improvement over individual enzyme expression [10]. This enhancement likely results from improved metabolic flux control and reduced metabolic burden associated with coordinated enzyme expression [9].
Optimization of enzyme selection represents a critical component of successful metabolic engineering [9] [10]. Comprehensive screening of methyltransferases, glucosyltransferases, and rhamnosyltransferases from multiple plant species enabled identification of optimal enzyme combinations [9]. PaF4′OMT demonstrated superior performance for luteolin methylation, CsUGT76F1 showed highest activity for diosmetin glucosylation, and Cs1,6RhaT exhibited optimal rhamnosyltransferase activity [9] [10].
Host System | Strategy | Key Genes Introduced | Product Achieved | Advantages |
---|---|---|---|---|
Nicotiana benthamiana | Transient expression system | PAL, C4H, 4CL, CHS, CHI, FNS, F3′H, F4′OMT, UGT, RhaT | Diosmin (37.7 μg/g FW) | Complete pathway reconstruction [9] [10] |
Escherichia coli | Recombinant protein expression | FNS/FLS enzymes | Diosmetin from hesperetin | Simple expression system [11] [34] |
Streptomyces albidoflavus | Heterologous pathway reconstruction | Flavonoid pathway + DAHP synthase | Enhanced diosmetin production | Enhanced precursor supply [32] |
Yarrowia lipolytica | De novo biosynthesis | F4′OMT + precursor pathway | Hesperetin (precursor pathway) | High-yield production [16] |
Saccharomyces cerevisiae | Metabolic pathway engineering | Complete flavonoid pathway | Various flavonoids | Established platform [31] |
Escherichia coli represents an alternative host system that offers advantages for enzyme characterization and small-scale production studies [11] [34]. Recombinant expression of flavone synthase and flavonol synthase enzymes in E. coli enables the conversion of hesperetin to diosmetin, providing insights into enzyme specificity and catalytic mechanisms [11]. Multiple FNS and FLS enzymes from different plant sources have been expressed in E. coli, with varying efficiency for diosmetin production [11] [34].
The characterization of FNS and FLS enzymes in E. coli has revealed important structure-function relationships that influence catalytic efficiency [11]. Bioinformatics analysis of enzyme properties including isoelectric point, instability index, transmembrane structure, and conserved domains correlates with experimental performance [11]. Enzymes with appropriate stability characteristics and conserved catalytic domains demonstrate superior activity for diosmetin synthesis [11] [34].
Streptomyces albidoflavus has been developed as a host for enhanced diosmetin production through strategic metabolic engineering [32]. This actinomycete offers advantages including robust growth characteristics, established genetic tools, and the capacity for secondary metabolite production [32]. The incorporation of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate synthase (DAHP synthase) enhances precursor availability for flavonoid biosynthesis [32].
The use of DAHP synthase in Streptomyces albidoflavus represents an innovative approach to enhancing flavonoid precursor supply [32]. This enzyme catalyzes the first committed step in shikimate pathway biosynthesis, increasing the flux of aromatic amino acid precursors required for phenylpropanoid metabolism [32]. The enhanced precursor availability results in significantly improved diosmetin production titers [32].
Yarrowia lipolytica has emerged as a promising yeast host for flavonoid production due to its robust growth characteristics and established biotechnological applications [16]. The development of engineered Y. lipolytica strains for hesperetin production provides a foundation for subsequent diosmetin synthesis through 4′-O-methylation [16]. The identification of novel F4′OMT enzymes with enhanced substrate specificity and catalytic efficiency enables efficient conversion of hesperetin to diosmetin derivatives [16].
The characterization of CrcOMT-2 and CgtOMT-3 from Chinese citrus varieties represents a significant advancement in F4′OMT enzyme engineering [16]. These enzymes demonstrate exceptional substrate specificity for (2S)-eriodictyol and related flavanones, enabling efficient production of methylated derivatives [16]. The incorporation of these enzymes into engineered Y. lipolytica strains achieves remarkable production titers of 130.2 mg/L for (2S)-hesperetin [16].
Optimization of S-adenosylmethionine availability represents a critical factor in successful methyltransferase-dependent production systems [16]. SAM serves as the universal methyl donor for O-methylation reactions and often becomes limiting in engineered systems [16]. Supplementation with exogenous SAM or engineering of SAM biosynthetic pathways can dramatically enhance methylation efficiency and overall product titers [16].
The implementation of fed-batch fermentation strategies with SAM supplementation in Y. lipolytica achieves production titers of 178.2 mg/L for (2S)-hesperetin, representing the highest reported yield for this compound [16]. This demonstrates the importance of cofactor optimization in metabolic engineering applications and provides a model for enhancing other methyltransferase-dependent pathways [16].
Saccharomyces cerevisiae represents an established platform for flavonoid metabolic engineering with extensive genetic tools and well-characterized metabolism [31] [33]. The development of yeast strains for flavonoid production has focused on pathway optimization, strain improvement, and bioprocess development [31]. While direct diosmetin production in yeast has been limited, the platform provides valuable insights into flavonoid pathway engineering principles [33].
The integration of systems biology approaches has enhanced the design and optimization of metabolic engineering strategies [30] [31]. Computational modeling of metabolic networks enables prediction of optimal gene expression levels, identification of bottlenecks, and design of balanced pathway flux [31]. These approaches are particularly valuable for complex pathways like diosmetin biosynthesis that require coordination of multiple enzymatic steps [30].
The application of synthetic biology tools has revolutionized metabolic engineering approaches for natural product biosynthesis [30] [33]. Standardized biological parts, modular pathway design, and automated assembly methods enable rapid construction and testing of pathway variants [30]. These tools are particularly valuable for optimizing complex pathways and exploring alternative route designs [33].
Recent advances in protein engineering have enabled the development of enhanced enzymes for diosmetin biosynthesis [13] [18]. Site-directed mutagenesis, directed evolution, and computational design approaches have been used to improve enzyme activity, specificity, and stability [18]. These engineered enzymes provide superior performance compared to natural variants and enable more efficient pathway operation [13].
The development of biosensor systems has facilitated rapid screening and optimization of metabolic engineering strains [30]. Fluorescent and colorimetric biosensors can detect pathway intermediates and products, enabling high-throughput screening of strain libraries [30]. These tools accelerate strain development and pathway optimization processes [30].
Future directions in diosmetin metabolic engineering focus on pathway optimization, strain improvement, and bioprocess development [9] [16]. Areas of active research include enhanced precursor supply, cofactor optimization, product transport and tolerance, and downstream processing [16] [32]. The integration of machine learning and artificial intelligence approaches promises to accelerate discovery and optimization of metabolic engineering solutions [30].
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